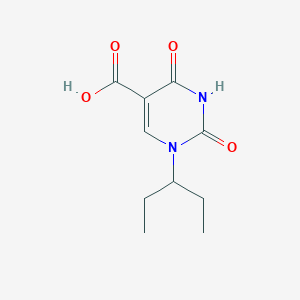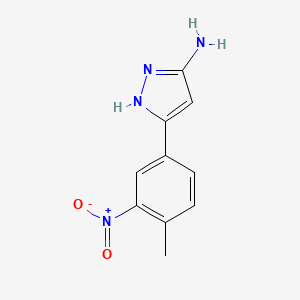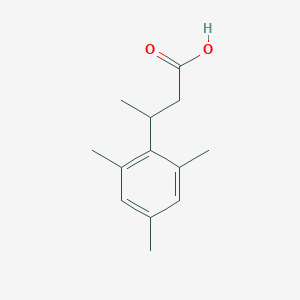![molecular formula C11H17F2NO2 B15311844 Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15311844.png)
Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 9,9-difluoro-3-azabicyclo[331]nonane-1-carboxylate is a chemical compound known for its unique bicyclic structure and the presence of fluorine atoms
准备方法
The synthesis of Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
化学反应分析
Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the ester group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
科学研究应用
Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of specialty chemicals and materials, such as fluorinated polymers and surfactants.
作用机制
The mechanism of action of Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially leading to the modulation of biological pathways. The bicyclic structure provides rigidity, which can improve the compound’s stability and bioavailability.
相似化合物的比较
Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate: This compound has an oxygen atom in place of a carbon atom in the bicyclic structure, which can alter its chemical properties and reactivity.
Ethyl (1S,5S)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate: This stereoisomer has different spatial arrangement of atoms, affecting its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of fluorine atoms and bicyclic structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H17F2NO2 |
|---|---|
分子量 |
233.25 g/mol |
IUPAC 名称 |
ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO2/c1-2-16-9(15)10-5-3-4-8(6-14-7-10)11(10,12)13/h8,14H,2-7H2,1H3 |
InChI 键 |
IQIKSEJHRYZJHI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C12CCCC(C1(F)F)CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,5-Dimethylspiro[2.3]hexan-1-amine](/img/structure/B15311788.png)
![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)


![N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamidehydrochloride](/img/structure/B15311808.png)




![[2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride](/img/structure/B15311848.png)


